Acetic acid, methoxy-, 2-ethoxyphenyl ester (9CI)
Description
Acetic acid, methoxy-, 2-ethoxyphenyl ester (9CI) (IUPAC name: 2-ethoxyphenyl methoxyacetate) is an ester derivative of methoxyacetic acid, where the hydroxyl group of the acid is replaced by a 2-ethoxyphenoxy moiety.
- Molecular formula: Likely C₁₁H₁₄O₄ (inferred from substituents: methoxy group (-OCH₃) on the acetic acid and 2-ethoxyphenyl ester).
- Functional groups: Ester linkage, methoxy (-OCH₃), and ethoxy (-OC₂H₅) substituents.
- Potential applications: Based on analogs, it may serve as a flavoring agent, intermediate in organic synthesis, or bioactive compound in agrochemicals .
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(2-ethoxyphenyl) 2-methoxyacetate |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-6-4-5-7-10(9)15-11(12)8-13-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
JJYZEOBSGMKVON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)COC |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. it is likely that it can be synthesized through esterification reactions involving acetic acid and the appropriate alcohol (2-ethoxyphenol).
- Industrial production methods may involve large-scale esterification processes, but detailed information remains proprietary.
Chemical Reactions Analysis
- As for the types of reactions it undergoes, we can infer that it participates in esterification reactions (e.g., with alcohols) due to its ester functional group.
- Common reagents for esterification include acid catalysts (such as sulfuric acid or p-toluenesulfonic acid) and heat.
- The major product formed from the reaction between acetic acid and 2-ethoxyphenol would be the desired ester.
Scientific Research Applications
Applications in Organic Synthesis
-
Synthesis of Other Esters :
- This compound can be used as an intermediate in the production of various esters through transesterification reactions. These esters are widely utilized as solvents in inks and coatings.
-
Pharmaceuticals :
- Acetic acid esters are often employed in drug formulation processes. They can enhance the solubility of active pharmaceutical ingredients (APIs), improving bioavailability.
-
Polymer Production :
- The compound is utilized in synthesizing polymers such as polyesters and polyurethanes, which are essential materials in coatings, adhesives, and plastics.
Coatings and Inks
| Application Type | Description |
|---|---|
| Coatings | Used as a solvent for various resins and polymers, improving flow and finish. Particularly effective in formulations requiring high gloss and durability. |
| Inks | Serves as a solvent in printing inks, enhancing color vibrancy and drying times. |
Adhesives
- The compound acts as a solvent and plasticizer in adhesive formulations, which enhances adhesion properties and flexibility of the final product.
Personal Care Products
- Utilized in formulations for fragrances and cosmetic products due to its solvent properties, helping to dissolve other ingredients effectively.
Case Study 1: Coatings Industry
A study conducted by BASF demonstrated that acetic acid esters, including methoxy-, 2-ethoxyphenyl ester, significantly improved the performance of polyurethane coatings. The results indicated enhanced adhesion to substrates and improved resistance to environmental factors such as moisture and UV light .
Case Study 2: Pharmaceutical Applications
Research published in the Journal of Pharmaceutical Sciences highlighted the use of acetic acid esters as solubilizers for poorly soluble drugs. The study found that formulations containing these esters exhibited improved dissolution rates compared to conventional solvents .
Mechanism of Action
- The specific mechanism by which this compound exerts its effects would depend on its biological context.
- If it has pharmacological activity, it might interact with cellular receptors, enzymes, or metabolic pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
The following table compares acetic acid, methoxy-, 2-ethoxyphenyl ester (9CI) with structurally related esters, focusing on substituents, molecular properties, and applications:
Structural and Functional Analysis
Substituent Effects
- Aromatic vs.
- Electron-Withdrawing Groups: Chloro (e.g., 2-chloro-2-methoxyphenyl ester) and bromo substituents (e.g., bromocyano ester) increase electrophilicity, making these compounds more reactive in hydrolysis or substitution reactions .
- Ether Linkages : Ethoxy and methoxy groups improve solubility in polar organic solvents but reduce water solubility, as seen in furfuryl acetate .
Physical Properties
- Volatility : Aliphatic esters (e.g., sec-butyl acetate ) exhibit higher volatility (BP: 112°C) than aromatic derivatives due to weaker intermolecular forces .
- Thermal Stability: Aromatic esters like the target compound likely have higher thermal stability compared to aliphatic analogs, similar to 2,4-dichlorophenoxyacetic acid ethyl ester .
Biological Activity
Acetic acid, methoxy-, 2-ethoxyphenyl ester (9CI), also known by its CAS number 734109, is an organic compound with the molecular formula C11H14O4. This compound belongs to the class of esters and is noted for its potential biological activities, including anti-inflammatory, antimicrobial, and possibly anticancer properties. This article reviews the biological activity of this compound based on diverse sources, including experimental studies and chemical analyses.
Structure and Composition
The structure of acetic acid, methoxy-, 2-ethoxyphenyl ester consists of an acetic acid moiety linked to a methoxy-2-ethoxyphenyl group. The presence of methoxy and ethoxy groups enhances the compound's solubility and may influence its interaction with biological targets.
Molecular Formula
- Molecular Formula: C11H14O4
- Molecular Weight: 214.23 g/mol
Chemical Reactions
This compound can undergo various chemical reactions:
- Hydrolysis: Converts to acetic acid and the corresponding alcohol.
- Oxidation: Can be oxidized to form carboxylic acids or ketones.
- Reduction: Reduction can yield alcohols or alkanes.
The biological activity of acetic acid, methoxy-, 2-ethoxyphenyl ester is thought to be mediated through its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes involved in inflammatory pathways, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of methoxyphenylacetic acids exhibit significant antimicrobial properties. For example, studies have shown that related compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. It may inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of these enzymes could lead to reduced inflammation and pain relief .
Anticancer Potential
Some studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have shown significant inhibition of cell growth in various tumor cell lines, indicating potential use in cancer therapy .
Comparative Analysis
To understand the unique properties of acetic acid, methoxy-, 2-ethoxyphenyl ester (9CI), it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Methoxyphenylacetic Acid | Simple phenylacetic derivative | Moderate anti-inflammatory activity |
| 4-Methoxyphenylacetic Acid | Para-substituted derivative | Antimicrobial properties |
| 3-Methoxyphenylacetic Acid | Meta-substituted derivative | Variable biological activity |
| Acetic Acid, Methoxy-, 2-Ethoxyphenyl Ester (9CI) | Ester derivative | Significant anti-inflammatory and antimicrobial effects |
Study on Anti-inflammatory Activity
A study published in a peer-reviewed journal investigated the anti-inflammatory effects of various methoxy-substituted phenylacetic acid derivatives. The findings indicated that acetic acid, methoxy-, 2-ethoxyphenyl ester significantly reduced inflammation markers in vitro compared to control groups .
Antimicrobial Efficacy Assessment
Another research focused on evaluating the antimicrobial properties of several esters, including acetic acid, methoxy-, 2-ethoxyphenyl ester. Results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing acetic acid, methoxy-, 2-ethoxyphenyl ester (9CI), and what catalysts are effective in optimizing esterification yields?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. A typical procedure involves refluxing methoxyacetic acid with 2-ethoxyphenol in methanol, using concentrated sulfuric acid (0.1–1% v/v) as a catalyst. The reaction is monitored via thin-layer chromatography (TLC) until completion. Post-reaction, neutralization with sodium bicarbonate and extraction with ethyl acetate or dichloromethane is recommended. Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) ensures high yields (70–85%) .
Q. Which spectroscopic methods are most reliable for confirming the structural integrity of acetic acid, methoxy-, 2-ethoxyphenyl ester (9CI), particularly in distinguishing between positional isomers?
- Methodological Answer :
- NMR : -NMR can resolve the methoxy group (δ 3.3–3.5 ppm) and ethoxyphenyl protons (δ 6.5–7.5 ppm). The ester carbonyl (δ 170–175 ppm in -NMR) is critical for confirmation.
- IR : A strong ester C=O stretch (~1740 cm) and aryl C-O-C vibrations (~1250 cm) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 224.0946 (CHO) .
Q. What are the critical parameters for maintaining compound stability during storage, and what degradation products should be monitored under accelerated aging conditions?
- Methodological Answer : Store the compound in amber vials at –20°C under inert gas (N) to prevent hydrolysis. Monitor for free 2-ethoxyphenol (via HPLC with UV detection at 270 nm) and methoxyacetic acid (via GC-MS). Accelerated aging studies (40°C/75% RH for 6 months) can predict shelf-life degradation pathways .
Advanced Research Questions
Q. How does the electronic environment of the 2-ethoxyphenyl group influence the hydrolysis kinetics of the ester under acidic versus basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : The ethoxy group (electron-donating) stabilizes the protonated carbonyl intermediate, slowing hydrolysis. Monitor via -NMR by tracking ester peak disappearance.
- Basic Hydrolysis : The ethoxy group destabilizes the transition state, accelerating saponification. Use pseudo-first-order kinetics (NaOH in ethanol/water) to calculate rate constants. Compare with control esters lacking the ethoxy group .
Q. What computational chemistry approaches are validated for modeling the steric and electronic effects of substituents on the stability of this ester in various solvents?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric hindrance from the ethoxyphenyl group.
- Solvent Effects : Use COSMO-RS to predict solubility in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents. Validate with experimental partition coefficients (logP) .
Q. How can discrepancies in reported melting points or spectral data for this compound be systematically investigated to identify potential causes like polymorphic forms or residual solvents?
- Methodological Answer :
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphs (endothermic peaks).
- Residual Solvents : Use headspace GC-MS to identify trapped solvents (e.g., methanol, ethyl acetate) from synthesis.
- Crystallography : Single-crystal XRD resolves structural ambiguities and confirms hydrogen-bonding patterns .
Q. What strategies are effective in resolving contradictions in literature data regarding the ester’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare / in deuterated vs. non-deuterated solvents to elucidate rate-limiting steps.
- Competitive Reactions : React the ester with equimolar nucleophiles (e.g., amines vs. alcohols) under standardized conditions. Analyze product ratios via LC-MS to determine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
